trans-Bicyclo[4.2.0]octane
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Overview
Description
trans-Bicyclo[4.2.0]octane: is a bicyclic hydrocarbon with a unique structure that consists of two fused rings. This compound is known for its high strain energy due to the trans-fusion of the rings, making it an interesting subject of study in organic chemistry. The molecular formula of this compound is C8H14 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloisomerization of Alkylidenecyclopropane Acylsilanes: This method involves a Lewis acid-catalyzed cycloisomerization reaction.
[2+2] Photocycloaddition Reactions: This approach involves the use of cyclic enone acceptors and ethylene.
Rhodium-Catalyzed Synthesis: A rhodium (I) complex catalyzes the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation to form tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes.
Industrial Production Methods: While specific industrial production methods for trans-Bicyclo[42
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Bicyclo[4.2.0]octane can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: More saturated hydrocarbons like bicyclo[4.2.0]octane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-Bicyclo[4.2.0]octane serves as a building block for the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of trans-Bicyclo[4.2.0]octane in chemical reactions involves the strain energy inherent in its structure. This strain energy makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Bicyclo[3.2.0]heptane: Another bicyclic compound with a similar structure but different ring sizes.
Bicyclo[5.1.0]octane: A compound with a different ring fusion pattern, leading to different strain energy and reactivity.
Spiro Compounds: Compounds where the two rings are joined at a single carbon atom, leading to different structural and chemical properties.
Uniqueness: trans-Bicyclo[4.2.0]octane is unique due to its trans-fused ring structure, which imparts high strain energy and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
63296-41-3 |
---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
(1R,6R)-bicyclo[4.2.0]octane |
InChI |
InChI=1S/C8H14/c1-2-4-8-6-5-7(8)3-1/h7-8H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
RPZUBXWEQBPUJR-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@@H]2CC[C@H]2C1 |
Canonical SMILES |
C1CCC2CCC2C1 |
Origin of Product |
United States |
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